molecular formula C12H13N3O2S2 B3017486 Ethyl 2-[(5-anilino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate CAS No. 52494-15-2

Ethyl 2-[(5-anilino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate

Cat. No.: B3017486
CAS No.: 52494-15-2
M. Wt: 295.38
InChI Key: CLMLPSJEUWZDRN-UHFFFAOYSA-N
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Description

Ethyl 2-[(5-anilino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate is a chemical building block of interest in medicinal chemistry and pharmaceutical research. It features a 1,3,4-thiadiazole core, a privileged scaffold known for its diverse biological activities . Researchers investigate 1,3,4-thiadiazole derivatives for a range of potential therapeutic applications, including as anticancer agents . Some derivatives act as inhibitors of carbonic anhydrase isoforms (such as CA IX and XII), which are enzymes overexpressed in certain tumor environments and are promising targets for anticancer drug design . The structure of this specific compound integrates an anilino substituent, which may be utilized in the synthesis of more complex molecules like Schiff bases or ureido-linked derivatives for structure-activity relationship (SAR) studies . This product is intended for research purposes as a key intermediate in the synthesis of novel compounds for biological screening. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl 2-[(5-anilino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2S2/c1-2-17-10(16)8-18-12-15-14-11(19-12)13-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLMLPSJEUWZDRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(S1)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that thiadiazole derivatives exhibit notable antimicrobial properties. Ethyl 2-[(5-anilino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate has been synthesized and evaluated for its effectiveness against various bacterial strains. In a study conducted by Kumar et al., the compound demonstrated significant inhibition of bacterial growth, suggesting its potential as an antimicrobial agent in pharmaceuticals .

Anticancer Properties
Thiadiazole derivatives are also being investigated for their anticancer properties. This compound has been explored in vitro for its ability to induce apoptosis in cancer cells. The compound's mechanism of action involves the modulation of specific signaling pathways associated with cell proliferation and survival .

Agricultural Applications

Pesticidal Activity
The compound has shown promise as a pesticide due to its ability to inhibit certain plant pathogens. In field trials, formulations containing this compound were effective against fungal infections in crops, leading to improved yield and quality . This application is crucial for sustainable agriculture as it offers an alternative to conventional chemical pesticides.

Herbicidal Properties
In addition to its fungicidal effects, this compound has been tested for herbicidal activity against common weeds. Preliminary results suggest that it may inhibit the growth of specific weed species without adversely affecting crop plants . This selective herbicidal action could be beneficial in integrated pest management strategies.

Chemical Synthesis and Research

Synthesis Methods
The synthesis of this compound typically involves the reaction of 5-anilino-1,3,4-thiadiazole with ethyl chloroacetate under controlled conditions. Various methods have been developed to optimize yield and purity, including solvent-free reactions and microwave-assisted synthesis .

Structure-Activity Relationship (SAR) Studies
Ongoing research focuses on understanding the structure-activity relationships of thiadiazole derivatives. By modifying functional groups on the this compound structure, researchers aim to enhance its biological activity and reduce toxicity profiles .

Mechanism of Action

The mechanism of action of Ethyl 2-[(5-anilino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate involves its interaction with various molecular targets and pathways. The thiadiazole ring can interact with enzymes and proteins, inhibiting their activity and leading to antimicrobial or anticancer effects . The compound may also induce oxidative stress in cells, leading to cell death .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key structural analogs differ in substituents on the thiadiazole ring, significantly altering physicochemical and biological properties:

Compound Name Substituent at Position 5 Key Structural Feature Molecular Formula Molecular Weight (g/mol)
Ethyl 2-[(5-anilino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate (Target) Anilino (C₆H₅NH) Aromatic amine, π-π interactions C₁₃H₁₅N₃O₂S₂ 325.4 (estimated)
Ethyl 2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetate Methyl (CH₃) Simple alkyl group, increased lipophilicity C₇H₁₀N₂O₂S₂ 234.3
Ethyl 2-[[5-[(4-methyl-3-morpholin-4-ylsulfonylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate Morpholino-sulfonyl benzoylamino Bulky sulfonamide, high polarity C₁₈H₂₂N₄O₆S₃ 486.6
Ethyl 2-({5-[2-(4-phenylpiperazin-1-yl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate Phenylpiperazinyl acetamido Basic piperazine moiety, enhanced solubility C₁₈H₂₃N₅O₃S₂ 421.5

Key Observations:

  • Anilino vs. Methyl (Target vs. ): The aromatic anilino group in the target compound likely enhances target binding via π-π interactions compared to the non-polar methyl group in . However, the methyl analog has lower molecular weight (234.3 vs.
  • Morpholino-sulfonyl vs. Piperazinyl ( vs. ): The morpholino-sulfonyl group in increases polarity (XLogP3 = 1.8) and hydrogen-bonding capacity (11 acceptors), while the phenylpiperazinyl group in introduces basicity, favoring solubility in acidic environments .

Physicochemical Properties

Property Target Compound Ethyl 2-[(5-methyl-...) Compound Compound
LogP ~2.5 (estimated) 1.2 (measured) 1.8 (XLogP3) ~2.0 (estimated)
Hydrogen Bond Donors 1 (anilino NH) 0 1 (sulfonamide NH) 1 (acetamide NH)
Polar Surface Area ~80 Ų ~60 Ų 190 Ų ~110 Ų

Implications:

  • The target compound’s moderate LogP (~2.5) balances lipophilicity and solubility, favoring oral absorption.
  • High polar surface area in (190 Ų) may limit blood-brain barrier penetration, whereas ’s lower PSA (~60 Ų) enhances membrane permeability .

Biological Activity

Ethyl 2-[(5-anilino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate is a heterocyclic compound belonging to the class of 1,3,4-thiadiazole derivatives. This compound has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an in-depth analysis of its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.

Molecular Formula

  • Chemical Name : this compound
  • Molecular Formula : C₁₂H₁₃N₃O₂S₂
  • Molecular Weight : 295.38 g/mol

Structural Characteristics

The compound features a thiadiazole ring which contributes to its unique chemical properties and biological activities. The presence of sulfur in the thiadiazole structure is significant for its interaction with various biological targets.

Urease Inhibition

One of the primary biological activities of this compound is its ability to inhibit the urease enzyme. Urease plays a crucial role in the urea cycle by catalyzing the hydrolysis of urea into ammonia and carbon dioxide. The inhibition of urease can disrupt this cycle, leading to alterations in nitrogen metabolism and pH balance within cells.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including pancreatic invasive ductal adenocarcinoma cells and mutant isocitrate dehydrogenase 1 cells. Notably, it slows down growth without inducing apoptosis .

Antimicrobial Properties

This compound has also demonstrated antimicrobial activity against several pathogens. Its structural similarity to other thiadiazole derivatives suggests potential efficacy in developing new antibiotics .

Biochemical Pathways

The inhibition of urease by this compound affects several biochemical pathways:

  • Urea Cycle Disruption : By inhibiting urease, the compound reduces ammonia production from urea, which can disrupt cellular processes reliant on nitrogen metabolism.
  • Cellular Growth Regulation : The compound's action on cancer cells involves modulation of signaling pathways associated with cell cycle regulation and apoptosis .

In Vitro Studies

Recent studies have evaluated the cytotoxicity of this compound using various cancer cell lines. For instance:

  • MCF-7 Breast Cancer Cells : The compound showed an IC₅₀ value indicating significant growth inhibition (IC₅₀ = 0.28 µg/mL) through G2/M phase arrest .

Comparative Analysis with Other Compounds

A comparative study highlighted that modifications in the ethoxy group position on similar compounds can lead to varying degrees of anticancer activity. For example:

CompoundIC₅₀ (µg/mL)Modification
Compound A10.10Para-position ethoxy
Compound B5.36Ortho-position ethoxy
Compound C3.21Furoyl moiety substitution

These findings emphasize the importance of structural modifications in enhancing biological activity .

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